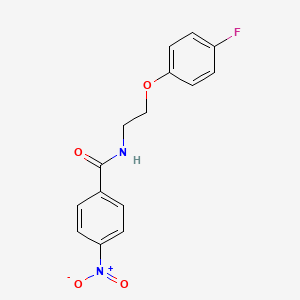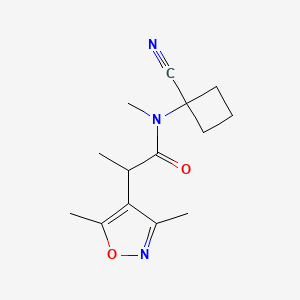
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide is a synthetic organic compound characterized by its unique structural features This compound contains a cyanocyclobutyl group, a dimethyl-substituted oxazole ring, and a methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide typically involves multiple steps:
-
Formation of the Cyanocyclobutyl Intermediate
Starting Material: Cyclobutylamine.
Reaction: Cyclobutylamine is reacted with cyanogen bromide (BrCN) under basic conditions to form 1-cyanocyclobutylamine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C).
-
Synthesis of the Oxazole Ring
Starting Material: 3,5-dimethyl-4-hydroxy-1,2-oxazole.
Reaction: The hydroxy group is converted to a leaving group (e.g., tosylate) and then substituted with the cyanocyclobutylamine.
Conditions: This step is typically performed in the presence of a base such as triethylamine at room temperature.
-
Formation of the Final Compound
Starting Material: The intermediate from the previous step.
Reaction: The intermediate is acylated with N-methylpropanoyl chloride.
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) with a base such as pyridine to neutralize the generated HCl.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the methyl groups on the oxazole ring can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the nitrile group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution at the oxazole ring or the cyanocyclobutyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The cyanocyclobutyl group and oxazole ring are crucial for binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbutanamide: Similar structure but with a butanamide moiety.
Uniqueness
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9(12-10(2)16-19-11(12)3)13(18)17(4)14(8-15)6-5-7-14/h9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQBVSATHARUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
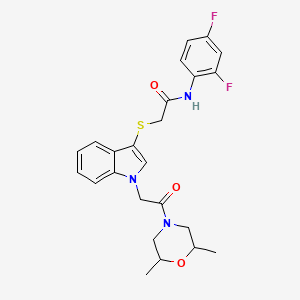
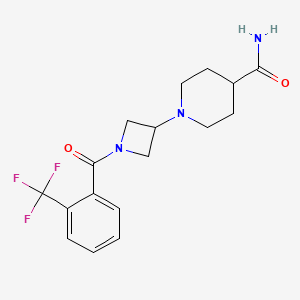
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2736843.png)
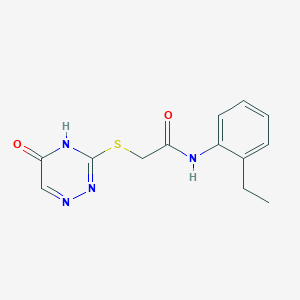
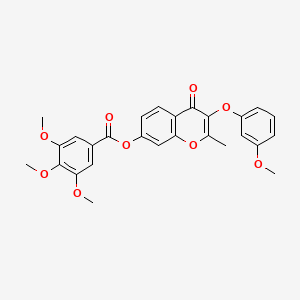
![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(pyrrolidin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)
![6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2736851.png)
![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)

![N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2736855.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)
![1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2736859.png)
